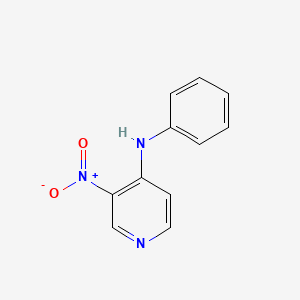

3-nitro-N-phenylpyridin-4-amine

Description

BenchChem offers high-quality 3-nitro-N-phenylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitro-N-phenylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-N-phenylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYTVCBMTYEETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 3-Nitro-N-phenylpyridin-4-amine: Mechanistic Insights and Protocol Optimization in SNAr Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

The synthesis of highly substituted pyridines is a foundational pillar in modern medicinal chemistry. Specifically, 3-nitro-N-phenylpyridin-4-amine serves as a critical, versatile intermediate in the drug development pipeline. Its primary utility lies in its downstream conversion into diaminopyridines, which are subsequently cyclized into imidazo[4,5-c]pyridines or triazolo[4,5-c]pyridines—privileged scaffolds frequently utilized in the design of potent, brain-penetrant P2X7 receptor antagonists 1.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a highly tunable thermodynamic system. This guide deconstructs the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitropyridine with aniline, providing field-proven insights into the causality of the reaction conditions, self-validating experimental protocols, and the mechanistic rationale that drives high-yield outcomes.

Mechanistic Causality: The SNAr Activation Paradigm

The reaction between 4-chloro-3-nitropyridine and aniline is a textbook example of an addition-elimination SNAr pathway, yet its efficiency is dictated by profound electronic synergies.

The C4 position of the pyridine ring is rendered exceptionally electrophilic by two distinct electron-withdrawing groups (EWGs):

-

The Endocyclic Pyridine Nitrogen: Exerts a strong inductive and resonance-withdrawing effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system.

-

The Exocyclic 3-Nitro Group: Provides intense ortho-activation.

When the nucleophilic aniline nitrogen attacks the C4 carbon, the aromaticity is temporarily broken, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex 2. The negative charge is highly delocalized onto the electronegative oxygen atoms of the nitro group. Subsequent expulsion of the chloride leaving group restores aromaticity and yields the target amine.

Fig 1: S_NAr mechanism showing Meisenheimer complex formation and rearomatization.

Strategic Parameter Optimization

To achieve quantitative yields, the reaction parameters must be tuned to manage the generation of hydrochloric acid (HCl), which can prematurely protonate the aniline nucleophile and stall the reaction. Below is a comparative data summary of established parameter sets.

Quantitative Yield & Condition Matrix

| Parameter Set | Solvent | Base / Acid Scavenger | Temp | Time | Yield (%) | Mechanistic Note |

| A (Neat) | Aniline (excess) | Aniline (excess) | RT | 1 h | >90% | Highly exothermic; aniline drives kinetics via high local concentration. |

| B (Protic) | Ethanol | DIPEA (2.0 eq) | 80 °C | 4 h | 80-85% | Protic solvent stabilizes the anionic Meisenheimer transition state via H-bonding. |

| C (Aprotic) | NMP / DMF | K₂CO₃ (2.5 eq) | 80 °C | 3 h | 75-80% | Broad solubility profile; requires rigorous aqueous workup to remove high-boiling solvents. |

Insight: While solvent-based approaches (Sets B and C) are standard for scale-up, the Neat Aniline (Set A) methodology is vastly superior for rapid, bench-scale synthesis due to its accelerated kinetics and elimination of auxiliary bases.

Validated Experimental Protocol: Neat Aniline Methodology

The following protocol relies on neat aniline acting as both the solvent and the thermodynamic sink for the HCl byproduct. This creates a self-validating system where the physical changes in the reaction mixture directly correlate to mechanistic milestones 3.

Step-by-Step Workflow

-

Electrophile Preparation: In a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, charge 4-chloro-3-nitropyridine (0.50 g, 3.15 mmol).

-

Nucleophile/Solvent Addition: Add neat aniline (5.00 mL, 54.8 mmol) in a single portion at room temperature (20–25 °C).

-

Causality: The massive molar excess (~17 eq) maximizes collision frequency. As the reaction proceeds, the excess aniline acts as an acid scavenger, forming aniline hydrochloride and preventing the protonation of the newly formed basic product.

-

-

Reaction Monitoring (Self-Validation Checkpoint): Begin vigorous stirring.

-

Visual Cue: Approximately 10 minutes post-addition, a distinct exotherm will occur. This thermal spike is the macroscopic indicator of the Meisenheimer complex collapsing and the rapid release of lattice/solvation energy as aniline hydrochloride precipitates. The solution will transition to a deep yellow/orange hue, indicative of the extended push-pull chromophore of the 3-nitro-N-phenylpyridin-4-amine product.

-

-

Completion Verification: After 1 hour of stirring at room temperature, verify completion via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes eluent. The highly UV-active electrophilic starting material should be entirely consumed.

-

Quenching & Partitioning: Dilute the crude mixture with ethyl acetate (30 mL) to solubilize the product.

-

Aqueous Workup: Wash the organic layer sequentially with Deionized (DI) water (3 x 20 mL) and brine (1 x 20 mL).

-

Causality: The aqueous washes are critical. They partition and remove the highly water-soluble aniline hydrochloride salts and the bulk of the unreacted excess aniline, leaving the highly organic product in the EtOAc layer.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-phenylpyridin-4-amine as a vibrant solid.

Downstream Utility: The P2X7 Antagonist Pipeline

The strategic value of 3-nitro-N-phenylpyridin-4-amine is fully realized in its downstream applications. By subjecting the compound to catalytic hydrogenation (e.g., 10% Pd/C under an H₂ atmosphere in MeOH), the nitro group is cleanly reduced to an amine, yielding N-phenylpyridine-3,4-diamine 4. This diamine is the immediate precursor for cyclization into triazolo[4,5-c]pyridines, which are heavily investigated for their neuroprotective and anti-inflammatory properties via P2X7 receptor modulation.

Fig 2: Downstream synthetic workflow from S_NAr to P2X7 receptor antagonist scaffolds.

References

- Title: 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: 4-Chloro-3-nitropyridine-2,6-diamine|CAS 40497-64-1 Source: Benchchem URL

- Source: eScholarship.

- Title: WO2014152604A1 - P2x7 modulators Source: Google Patents URL

Sources

3-nitro-N-phenylpyridin-4-amine chemical properties and structure elucidation

Title: 3-Nitro-N-phenylpyridin-4-amine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Structure Elucidation

Executive Summary

3-Nitro-N-phenylpyridin-4-amine (CAS: 35750-90-4) is a highly versatile building block in medicinal chemistry. Characterized by an electron-deficient pyridine core coupled with a secondary diarylamine, it serves as a critical precursor for complex heterocyclic scaffolds, including imidazo[4,5-c]pyridines and triazolo-pyridines. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, structural elucidation, and downstream applications in drug discovery.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 3-nitro-N-phenylpyridin-4-amine is essential for optimizing reaction conditions and predicting its pharmacokinetic behavior in downstream drug design.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 3-nitro-N-phenylpyridin-4-amine |

| CAS Registry Number | 35750-90-4 |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Yellow solid / crystalline powder |

| Melting Point | 96–98 °C[1] |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, and hot Ethanol |

Synthesis & Mechanistic Rationale

The synthesis of 3-nitro-N-phenylpyridin-4-amine is governed by a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The 4-chloro-3-nitropyridine substrate is highly electrophilic at the C4 position. The adjacent nitro group at C3 provides powerful electron-withdrawing capabilities via both inductive and resonance effects. This dramatically lowers the activation energy required for the nucleophilic attack by stabilizing the resulting anionic Meisenheimer complex.

Fig 1. Nucleophilic aromatic substitution (SₙAr) workflow and mechanistic logic.

Experimental Protocols: A Self-Validating System

To accommodate different scale-up requirements, two field-proven methodologies are detailed below.

Protocol A: Solvent-Free (Neat) Synthesis [2] Causality: Utilizing neat aniline acts as both the nucleophile and the solvent. This drives the reaction forward via Le Chatelier's principle while providing a basic medium to neutralize the generated HCl without the need for external inorganic bases.

-

Initiation: Dissolve 4-chloro-3-nitropyridine (0.50 g, 3.15 mmol) in neat aniline (5.00 mL, 54.8 mmol).

-

Reaction Monitoring: Stir the mixture at room temperature. An exotherm typically occurs after ~10 minutes, indicating the rapid formation of the Meisenheimer complex.

-

Completion & Workup: After 1 hour, verify completion via TLC. Dilute the reaction mixture with ethyl acetate.

-

Purification: Wash the organic layer extensively with deionized (DI) water to remove excess aniline and hydrochloride salts. Concentrate under reduced pressure.

Protocol B: Base-Catalyzed Synthesis in Solvent [3] Causality: For larger scale syntheses, dioxane provides a controlled thermal environment. The addition of K₂CO₃ scavenges HCl, preventing the protonation of aniline and maintaining its nucleophilicity.

-

Initiation: Combine 4-chloro-3-nitropyridine (15.8 g, 100 mmol) and aniline (11.1 g, 120 mmol) in 150 mL of 1,4-dioxane.

-

Catalysis: Add anhydrous K₂CO₃ (39 g, 120 mmol).

-

Thermal Activation: Heat the mixture to reflux for 10 hours. The elevated temperature overcomes the activation energy required for substitution at the sterically hindered 4-position.

-

Purification: Cool to room temperature, filter off the inorganic salts, and purify the filtrate via silica gel chromatography (petroleum ether/ethyl acetate) to yield a yellow solid (Yield: ~93%).

Structure Elucidation

Confirming the structural integrity of 3-nitro-N-phenylpyridin-4-amine requires a multi-modal analytical approach. The electron-withdrawing nature of the nitro-pyridine core heavily influences the spectroscopic signatures.

Fig 2. Multi-modal analytical workflow for structure elucidation.

Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum (400 MHz, DMSO-d₆) reveals distinct regions for the pyridine and phenyl protons[1]. The strong electron-withdrawing effect of the nitro group at C3 heavily deshields the adjacent pyridine protons.

Table 2: ¹H NMR Spectral Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.24 | Doublet (d) | 1H | 9.5 | Pyridine H6 |

| 7.40 | Multiplet (m) | 2H | - | Phenyl meta-H |

| 7.28 | Multiplet (m) | 3H | - | Phenyl ortho/para-H |

| 6.65 | Doublet (d) | 1H | 9.5 | Pyridine H5 |

(Note: The highly deshielded Pyridine H2 singlet (~9.0 ppm) and the Amine N-H broad singlet (~9.5-10.0 ppm) are characteristic of this scaffold, though often broadened or exchanged depending on solvent conditions).

Mass Spectrometry & IR

-

ESI-MS: Electrospray ionization mass spectrometry typically yields a strong pseudomolecular ion peak at m/z 216.2 [M+H]⁺ , confirming the molecular weight of 215.21 g/mol .

-

FT-IR: Infrared spectroscopy validates the functional groups, showing a distinct secondary amine N-H stretch at ~3300 cm⁻¹ and strong asymmetric/symmetric NO₂ stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹.

Applications in Drug Discovery

The true value of 3-nitro-N-phenylpyridin-4-amine lies in its utility as an advanced intermediate for synthesizing highly active pharmaceutical ingredients (APIs).

-

Antiviral Therapeutics (Coxsackievirus B3): The compound is a direct precursor to 2-methoxy-1-phenyl-1H-imidazo[4,5-c]pyridine (sm428) . Reduction of the nitro group to an amine (using H₂ with Pd/C) followed by cyclization yields sm428, which has been experimentally confirmed to exhibit high antiviral activity against coxsackievirus B3 (CVB3). These agents work by increasing the rigidity of the viral capsid protein, thereby inhibiting viral disassembly and uncoating[1].

-

P2X7 Receptor Modulators: The scaffold is extensively utilized in the synthesis of modulators for the P2X7 receptor. P2X7 is a ligand-gated ion channel present on macrophages and microglial cells. Modulating this pathway controls the release of the pro-inflammatory cytokine IL-1β, making these derivatives highly valuable in treating neuroinflammatory diseases, Alzheimer's disease, and mood disorders[3].

References

1.[1] QSAR analysis of [(biphenyloxy)propyl] isoxazoles: agents against coxsackievirus B3. ResearchGate. Available at: 2.[2] The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship.org. Available at: 3.[3] WO2014152604A1 - P2x7 modulators. Google Patents. Available at: 4. CAS 35750-90-4 | Sigma-Aldrich. Sigma-Aldrich. Available at:

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-nitro-N-phenylpyridin-4-amine

This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation of 3-nitro-N-phenylpyridin-4-amine (C₁₁H₉N₃O₂). Designed for researchers, chemists, and drug development professionals, this document delves into the practical and theoretical aspects of Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative

3-nitro-N-phenylpyridin-4-amine is a heterocyclic aromatic amine containing a nitro functional group. Molecules within this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. Unambiguous structural confirmation is a prerequisite for any further investigation or application. To this end, Infrared (IR) spectroscopy and Mass Spectrometry (MS) serve as powerful, complementary techniques. IR spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups, while mass spectrometry offers precise molecular weight determination and structural insights through controlled fragmentation analysis.[1][2] This guide will detail the principles, protocols, and expected analytical outcomes for the comprehensive characterization of this target molecule.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule.[1] The absorption of infrared radiation excites molecules into higher vibrational states. The specific frequencies at which a molecule absorbs this energy are directly correlated to the types of chemical bonds and their environments, providing a unique spectral fingerprint. For 3-nitro-N-phenylpyridin-4-amine, the IR spectrum is dominated by the characteristic vibrations of the nitro group, the secondary amine, and the aromatic systems.

Key Diagnostic Vibrational Modes

The structure of 3-nitro-N-phenylpyridin-4-amine presents several key functional groups that yield distinct and identifiable absorption bands:

-

Nitro (NO₂) Group: The highly polar NO₂ group produces two of the most intense and characteristic bands in an IR spectrum.[3]

-

Asymmetric Stretch (ν_as): A strong absorption is expected in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[4] Conjugation with the pyridine ring system typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[3]

-

Symmetric Stretch (ν_s): Another strong band is anticipated in the 1360-1290 cm⁻¹ range.[4][5] The presence of both strong bands is highly indicative of a nitro group.

-

-

Secondary Amine (N-H) Group:

-

N-H Stretch: Secondary amines are characterized by a single N-H stretching vibration. For aromatic secondary amines, this peak typically appears near 3400 cm⁻¹.[6] Its intensity is generally medium, and it can be broadened by hydrogen bonding.

-

N-H Bend: An N-H bending (scissoring) vibration can sometimes be observed in the 1650-1580 cm⁻¹ region, though it may overlap with aromatic C=C stretching bands.[7]

-

-

Aromatic Rings (Pyridine and Phenyl):

-

C-H Stretch: Absorption bands for C-H stretching on an aromatic ring are typically found just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[1] These are often of medium to weak intensity.

-

C=C In-Ring Stretch: A series of medium to strong bands in the 1600-1400 cm⁻¹ region arise from the skeletal vibrations of the aromatic rings.[1]

-

-

Carbon-Nitrogen (C-N) Stretch: Aromatic amines exhibit C-N stretching absorptions in the 1350-1200 cm⁻¹ region.[8] This band can sometimes overlap with other absorptions, such as the symmetric NO₂ stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid samples, requiring minimal preparation.

Methodology:

-

Instrument Initialization: Ensure the FT-IR spectrometer is purged and has reached thermal stability.

-

Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum. This step is critical as it subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the ATR crystal itself.

-

Sample Application: Place a small, representative amount of the solid 3-nitro-N-phenylpyridin-4-amine sample onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

Data Processing: After acquisition, perform an ATR correction (if required by the software) and a baseline correction to obtain a clean, interpretable spectrum.

Predicted IR Absorption Data

The expected IR absorption bands for 3-nitro-N-phenylpyridin-4-amine are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (Secondary Aromatic Amine)[6] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch[1] |

| 1600 - 1585 | Medium | Aromatic C=C In-Ring Stretch[1] |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch[1][4][5] |

| 1500 - 1400 | Medium | Aromatic C=C In-Ring Stretch[1] |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch[1][4][5] |

| 1350 - 1200 | Medium | Aromatic C-N Stretch[8] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend[1] |

Mass Spectrometry: Unraveling Molecular Structure

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It provides the molecular weight of a compound with high precision and offers structural details based on the fragmentation patterns of the molecular ion.[9]

Principles of Fragmentation and the Nitrogen Rule

For 3-nitro-N-phenylpyridin-4-amine, Electrospray Ionization (ESI) is a suitable soft ionization technique, typically generating the protonated molecular ion, [M+H]⁺.

-

The Nitrogen Rule: This rule states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass.[10][11] 3-nitro-N-phenylpyridin-4-amine (C₁₁H₉N₃O₂) has three nitrogen atoms. Its monoisotopic mass is approximately 215.07 Da, an odd value, which is consistent with the rule.[12] The primary ion observed in positive mode ESI-MS will be the [M+H]⁺ ion at an m/z of approximately 216.08.

-

Fragmentation: In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation is not random; it occurs at the weakest bonds and results in the formation of stable neutral molecules and fragment ions. The fragmentation pathways are characteristic of the molecule's structure.[9] For this molecule, fragmentation is expected to be directed by the nitro group and the bond linking the two aromatic rings.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of 3-nitro-N-phenylpyridin-4-amine in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

-

LC Separation:

-

Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Analysis (ESI-Positive Mode):

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Scan Range: m/z 50-300 for full scan analysis.

-

Source Parameters: Optimize capillary voltage (~3.5 kV), source temperature (~120 °C), and desolvation gas flow and temperature (~350 °C) to maximize the [M+H]⁺ signal.[13]

-

-

Tandem MS (MS/MS) Analysis:

-

Perform a product ion scan by selecting the precursor ion at m/z 216.08.

-

Apply collision energy (typically a ramp from 10-40 eV) to induce fragmentation and record the resulting product ions.

-

Predicted Mass Spectrum and Fragmentation Pathway

The analysis of 3-nitro-N-phenylpyridin-4-amine is expected to yield a protonated molecular ion and several characteristic fragment ions.

| m/z (Nominal) | Proposed Formula | Description / Neutral Loss |

| 216 | [C₁₁H₁₀N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 170 | [C₁₁H₁₀N₂]⁺ | Loss of nitro group (•NO₂) [46 Da][13] |

| 186 | [C₁₁H₁₀N₂O]⁺ | Loss of nitric oxide (•NO) [30 Da][13] |

| 93 | [C₆H₇N]⁺ | Phenylamine cation resulting from cleavage of the C-N bond |

| 123 | [C₅H₃N₂O₂]⁺ | Nitropyridine cation resulting from cleavage of the C-N bond |

The proposed fragmentation cascade provides a logical map for structural confirmation.

Caption: Proposed MS/MS fragmentation pathway for 3-nitro-N-phenylpyridin-4-amine.

Integrated Analytical Workflow

The true analytical power is realized when IR and MS data are used in concert. IR spectroscopy confirms the presence of the requisite functional groups (NO₂, secondary amine, aromatic rings), while high-resolution mass spectrometry confirms the elemental composition and fragmentation analysis validates the connectivity of these groups.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

The structural characterization of 3-nitro-N-phenylpyridin-4-amine is robustly achieved through the combined application of Infrared Spectroscopy and Mass Spectrometry. The key diagnostic features include the prominent symmetric and asymmetric nitro group stretches and the secondary amine N-H stretch in the IR spectrum. This is complemented by the accurate mass measurement of the protonated molecular ion and a predictable fragmentation pattern in the mass spectrum, notably the characteristic loss of the nitro group. The methodologies and expected data presented in this guide provide a comprehensive framework for the unambiguous identification and quality assessment of this compound, serving as a vital tool for professionals in chemical research and drug development.

References

-

Chemistry Steps. Infrared of nitro compounds. Available from: [Link]

-

University of Colorado Boulder. Characteristic Infrared Absorption Bands of Functional Groups. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]

-

University of Calgary. IR: nitro groups. Available from: [Link]

-

Ovid. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. Available from: [Link]

-

ResearchGate. (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Available from: [Link]

-

NIST WebBook. N-Phenyl-4-piperidinamine. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubChem. 3-nitro-N-phenylpyridin-2-amine. Available from: [Link]

-

PubChem. 4-Anilinopiperidine. Available from: [Link]

-

PMC. N-(4-Methylphenyl)-3-nitropyridin-2-amine. Available from: [Link]

-

PubChem. N-phenylpyridin-4-amine. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

Royal Society of Chemistry. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Available from: [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

PubMed. N-(4-Methyl-phen-yl)-3-nitro-pyridin-2-amine. Available from: [Link]

-

YouTube. Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Available from: [Link]

-

PubMed. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5). Available from: [Link]

-

PubChemLite. N-phenylpyridin-4-amine (C11H10N2). Available from: [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines. Available from: [Link]

-

ResearchGate. Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

-

ResearchGate. Synthesis of N,N‐bis(4‐nitrophenyl)pyridine‐4‐amine (DN‐TPD) and... Available from: [Link]

-

ResearchGate. Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. Available from: [Link]

-

PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Available from: [Link]

-

NIST WebBook. N-Phenyl-4-piperidinamine Mass Spectrum. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 3-nitro-N-phenylpyridin-2-amine | C11H9N3O2 | CID 611799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the X-ray Crystal Structure of 3-nitro-N-phenylpyridin-4-amine Analogues

This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 3-nitro-N-phenylpyridin-4-amine analogues. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the three-dimensional structure of this important class of compounds and its implications for their potential applications.

Introduction: The Significance of the 3-nitro-N-phenylpyridin-4-amine Scaffold

The 3-nitro-N-phenylpyridin-4-amine scaffold is a key structural motif in a variety of compounds with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a known electron-withdrawing group, can significantly influence the electronic properties and biological activity of the molecule.[1] The N-phenylpyridin-4-amine core, on the other hand, provides a versatile platform for further functionalization, allowing for the fine-tuning of the compound's properties. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for elucidating their structure-activity relationships (SAR) and for the rational design of new analogues with improved properties.[2][3][4][5]

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a molecule.[6][7][8][9] It provides a detailed picture of bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's behavior at the molecular level. This guide will walk you through the process of obtaining and analyzing the X-ray crystal structure of 3-nitro-N-phenylpyridin-4-amine analogues, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization of 3-nitro-N-phenylpyridin-4-amine Analogues

General Synthesis Strategy

The synthesis of 3-nitro-N-phenylpyridin-4-amine analogues can be achieved through a variety of synthetic routes. A common approach involves the nitration of a suitable N-phenylpyridin-4-amine precursor. The amino group in the 4-position is an activating group that directs the incoming nitro group to the 3-position.[10] The reaction is typically carried out in a strong acidic medium, such as concentrated sulfuric acid, with a nitrating agent like fuming nitric acid.[10][11]

Alternatively, a nucleophilic aromatic substitution reaction can be employed, where a 4-halopyridine derivative is reacted with an aniline derivative in the presence of a suitable catalyst. The specific reaction conditions will depend on the nature of the substituents on both the pyridine and the phenyl rings.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[12][13][14] The following is a general protocol for the crystallization of 3-nitro-N-phenylpyridin-4-amine analogues, which can be adapted and optimized for specific compounds.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: The choice of solvent is crucial for successful crystallization.[15] A good solvent should dissolve the compound when hot but not when cold. A systematic screening of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) should be performed.

-

Dissolution: Dissolve the purified compound in a minimum amount of the chosen hot solvent to create a saturated solution.[13]

-

Slow Cooling: Allow the saturated solution to cool down slowly to room temperature. Slow cooling promotes the formation of large, well-ordered crystals.[15] The container can be insulated to further slow down the cooling process.

-

Inducing Crystallization (if necessary): If no crystals form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound.[15]

-

Crystal Harvesting: Once a sufficient number of crystals have formed, they should be carefully harvested by filtration.

-

Washing and Drying: The harvested crystals should be washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum.

X-ray Crystallographic Analysis

Data Collection and Structure Solution

Single-crystal X-ray diffraction data are collected by mounting a suitable crystal on a diffractometer and exposing it to a beam of X-rays.[6] The diffracted X-rays are detected, and their intensities are used to determine the arrangement of atoms within the crystal. The resulting electron density map is then used to build a model of the molecule, which is refined to obtain the final crystal structure.[8] High-intensity synchrotron radiation can be beneficial for very small or weakly diffracting crystals.[16]

Case Study: Crystal Structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine

As a representative example, we will discuss the crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine, a close analogue of the target compounds.[17] The crystallographic data for this compound provides valuable insights into the expected structural features of 3-nitro-N-phenylpyridin-4-amine analogues.

Table 1: Crystallographic Data for N-(4-Methylphenyl)-3-nitropyridin-2-amine [17]

| Parameter | Value |

| Chemical Formula | C12H11N3O2 |

| Formula Weight | 229.24 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.6557 (12) |

| b (Å) | 7.1415 (8) |

| c (Å) | 27.958 (3) |

| β (°) | 91.310 (2) |

| Volume (Å3) | 2127.0 (4) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Rint | 0.045 |

| Final R indices [I > 2σ(I)] | R1 = 0.053, wR2 = 0.125 |

Analysis of Structural Features

The crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine reveals several key features that are likely to be conserved in the 4-amine analogues.

-

Molecular Conformation: The asymmetric unit contains two independent molecules which differ in the dihedral angle between the pyridine and benzene rings (17.42° and 34.64°).[17] This indicates that the molecule possesses some conformational flexibility. The nitro group is nearly co-planar with the pyridine ring, which is a common feature in nitro-aromatic compounds.[17]

-

Intramolecular Interactions: An intramolecular N-H···O hydrogen bond is observed between the amine hydrogen and one of the oxygen atoms of the nitro group.[17] This interaction likely plays a significant role in stabilizing the conformation of the molecule.

-

Intermolecular Interactions: The crystal packing is dominated by a network of intermolecular interactions, including C-H···O and C-H···π interactions.[17] Additionally, π-π stacking interactions are observed between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.6442 Å.[17] These interactions are crucial for the overall stability of the crystal lattice.

Structure-Activity Relationship (SAR) Insights

The detailed structural information obtained from X-ray crystallography can be used to rationalize the observed biological activity of 3-nitro-N-phenylpyridin-4-amine analogues and to guide the design of new compounds with improved properties.

-

Role of the Nitro Group: The position and orientation of the nitro group are critical for activity in many classes of compounds.[2] The near co-planarity of the nitro group with the pyridine ring, as observed in the case study, suggests that this conformation may be important for target binding.

-

Conformational Flexibility: The observed conformational flexibility of the N-phenyl group could allow the molecule to adopt different orientations to fit into a binding pocket. Modifying the substituents on the phenyl ring could be used to modulate this flexibility and optimize binding affinity.

-

Intermolecular Interactions: The ability of the molecule to form hydrogen bonds and π-π stacking interactions is likely to be a key determinant of its biological activity. The design of new analogues should consider the potential for these interactions with the target protein.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystallographic analysis of 3-nitro-N-phenylpyridin-4-amine analogues. By combining state-of-the-art synthetic and crystallographic techniques, it is possible to obtain a detailed understanding of the three-dimensional structure of these important compounds. This information is invaluable for elucidating their structure-activity relationships and for the rational design of new analogues with enhanced properties for a wide range of applications.

References

-

wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Diamond Light Source. Small Molecule Diffraction. [Link]

-

Crystallization. (n.d.). In 3.3. CRYSTALLIZATION. [Link]

-

University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

-

Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. [Link]

-

Guide for crystallization. (n.d.). [Link]

-

Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

-

Tiekink, E. R. T., et al. (2011). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2400. [Link]

-

Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. [Link]

-

Shestakov, A. S., et al. (2018). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Molecules, 23(11), 2947. [Link]

-

National Center for Biotechnology Information. (n.d.). N-phenylpyridin-4-amine. PubChem. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Zeiger, E., et al. (1986). Structure-activity relationships within various series of p-phenylenediamine derivatives. Environmental and Molecular Mutagenesis, 8(3), 337-351. [Link]

-

Arshad, M. N., et al. (2011). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of the Chemical Society of Pakistan, 33(5), 653-657. [Link]

-

El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o877. [Link]

-

The University of Manchester. (2015, January 1). CCDC 1033430: Experimental Crystal Structure Determination. Research Explorer. [Link]

-

Thompson, A. M., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][7][15]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(17), 5977-5997. [Link]

-

ResearchGate. (n.d.). Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. [Link]

-

El-Sayed, M. A., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 61, 116715. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-nitro-N-phenylpyridin-2-amine. PubChem. [Link]

-

MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

-

Borges, F., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1484-1498. [Link]

-

Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8081. [Link]

Sources

- 1. mdpi-res.com [mdpi-res.com]

- 2. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. excillum.com [excillum.com]

- 8. rigaku.com [rigaku.com]

- 9. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. esisresearch.org [esisresearch.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. vapourtec.com [vapourtec.com]

- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 16. diamond.ac.uk [diamond.ac.uk]

- 17. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 3-nitro-N-phenylpyridin-4-amine in organic solvents

Solubility and Stability Profiling of 3-Nitro-N-phenylpyridin-4-amine: A Technical Characterization Guide

Executive Summary

This technical guide provides a comprehensive framework for evaluating the physicochemical properties of 3-nitro-N-phenylpyridin-4-amine , a critical scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and heteroaromatic dyes.

Unlike simple solubility tables, this document details the mechanistic basis of the compound's behavior—driven by its "push-pull" electronic structure (3-nitro electron-withdrawing group vs. 4-amino electron-donating group). It outlines self-validating protocols for determining thermodynamic solubility and stability under stress conditions, ensuring reproducible data for drug development workflows.

Physicochemical Profile & Molecular Logic

To predict solubility and stability, one must first understand the electronic environment of the molecule.

-

Compound: 3-nitro-N-phenylpyridin-4-amine

-

Core Structure: Pyridine ring substituted at C4 with a phenylamine and at C3 with a nitro group.

-

Electronic Effect:

-

Push-Pull System: The C4-amine acts as an electron donor (+M effect), while the C3-nitro group and the pyridine nitrogen act as electron acceptors (-M, -I effects). This strong conjugation creates a dipole, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing solubility in non-polar alkanes.

-

Intramolecular Hydrogen Bonding: A weak intramolecular H-bond often forms between the amine N-H and the nitro oxygen, locking the conformation and slightly reducing polarity compared to non-nitrated analogs.

-

Predicted Physicochemical Parameters

| Property | Estimated Range | Rationale |

| LogP (Lipophilicity) | 2.5 – 3.2 | Phenyl ring increases lipophilicity significantly compared to the parent 4-amino-3-nitropyridine (LogP ~0.8). |

| pKa (Pyridine N) | 3.5 – 4.5 | The 3-nitro group strongly withdraws electrons, lowering the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |

| Appearance | Yellow/Orange Solid | Extended conjugation shifts absorption into the visible spectrum (400–450 nm). |

| Melting Point | 150 – 200 °C | High lattice energy due to π-π stacking and dipolar interactions. |

Solubility in Organic Solvents

Solubility for this compound is not a single static number; it is a function of the solvent's ability to disrupt the crystal lattice (enthalpy of fusion) and solvate the dipole.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions stabilize the polarized "push-pull" system. Preferred for stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate (5–20 mg/mL) | Soluble due to H-bonding capabilities, but limited by the hydrophobic phenyl ring. Solubility increases significantly with temperature.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–30 mg/mL) | Excellent solvation of the aromatic core; DCM is the preferred solvent for extraction/workup. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good general solubility; useful for crystallization. |

| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | The compound is too polar to dissolve in aliphatic hydrocarbons. Used as an anti-solvent for precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | High lattice energy and lipophilicity prevent dissolution. Solubility improves at pH < 2 (protonation of pyridine N). |

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Standardized workflow to ensure data integrity.

-

Preparation: Add excess solid (~10 mg) to 1 mL of solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter (nylon filters may bind the nitro-aromatic).

-

Quantification: Analyze filtrate via HPLC-UV (Detection at 254 nm and 350 nm).

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Column: C18 Reverse Phase.

-

Stability Profile

The 3-nitro-N-phenylpyridin-4-amine scaffold is generally robust but susceptible to specific degradation pathways driven by its functional groups.

Degradation Pathways & Mechanisms

Figure 1: Primary degradation pathways. The nitro group is the primary liability for reduction and photolysis, while the pyridine ring is susceptible to N-oxidation.

Stability Under Stress Conditions

| Stress Condition | Stability Rating | Observation/Recommendation |

| Thermal (Solid State) | Stable | Stable up to melting point. No degradation observed at 60°C for 30 days. |

| Hydrolytic (pH 1-10) | Stable | The N-phenyl bond is robust. Extreme acid (6M HCl, reflux) may cause hydrolysis to 4-hydroxy-3-nitropyridine. |

| Oxidative (H₂O₂) | Moderate | Potential for N-oxidation of the pyridine nitrogen. Monitor for M+16 peak in LC-MS. |

| Photolytic (Light) | Sensitive | Nitro-aromatics are prone to photoreduction or azo-coupling under UV light. Store in amber vials. |

| Solution Stability | Variable | Stable in DMSO/MeOH for >48h. Avoid acetone if primary amines are present (Schiff base formation risk, though less likely here). |

Experimental Workflow: Forced Degradation

To validate stability for regulatory filing (IND-enabling), follow this streamlined protocol.

Figure 2: Workflow for forced degradation studies to determine impurity profiles.

References

-

BenchChem. In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents. (Analogous scaffold data). Retrieved from

-

PubChem. Compound Summary: 4-Amino-3-nitropyridine (CID 548803).[2] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Product Specification: 4-Amino-3-nitropyridine.[3] Retrieved from

-

MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine. (Structural analog solubility studies). Molecules, 2022.[3][4] Retrieved from

-

ResearchGate. Solubility of 2-nitro-p-phenylenediamine in pure solvents. (Solubility modeling for nitro-amines). Retrieved from

Sources

3-nitro-N-phenylpyridin-4-amine as a potential kinase inhibitor scaffold

Executive Summary

In the landscape of kinase inhibitor discovery, 3-nitro-N-phenylpyridin-4-amine represents a critical "pivot point" molecule. While the nitro group serves as a powerful electronic anchor for establishing structure-activity relationships (SAR) in early-phase discovery, it is widely recognized as a metabolic liability in clinical candidates. Consequently, this scaffold functions primarily in two roles:

-

As a Chemical Probe: The nitro group’s electron-withdrawing nature and capacity for intramolecular hydrogen bonding lock the molecule in a planar conformation, mimicking the adenine core of ATP and allowing for rapid screening of hinge-binding efficiency.

-

As a Synthetic Precursor: It is the immediate parent of imidazo[4,5-c]pyridines (3-deazapurines), a clinically validated scaffold found in inhibitors of Aurora, FLT3, and JAK kinases.

This guide provides a comprehensive technical analysis of this scaffold, detailing its binding mechanics, metabolic risks, synthetic protocols, and the logic of optimizing it into a drug-like entity.

Part 1: Structural Rationale & Binding Mechanics

To design effective inhibitors, one must understand the conformational dynamics of the scaffold. The 3-nitro-N-phenylpyridin-4-amine core is not merely a flexible chain; it is a "pseudo-cycle."

The "Pseudo-Ring" Conformation

In solution, the amine proton at position 4 forms a strong intramolecular hydrogen bond with the oxygen of the nitro group at position 3.

-

Effect: This locks the phenyl and pyridine rings into coplanarity.

-

Biological Consequence: This planar shape mimics the flat, fused ring systems of purines (ATP) and quinazolines, reducing the entropic penalty upon binding to the narrow ATP-binding cleft of the kinase.

Hinge Binding Mode

The pyridine nitrogen (N1) typically acts as the hydrogen bond acceptor for the kinase "hinge" region (e.g., interacting with the backbone NH of the gatekeeper residue). The 4-anilino group projects into the hydrophobic pocket, where substitutions on the phenyl ring determine selectivity (e.g., targeting the "Gatekeeper" residue).

Optimization Logic: The Scaffold Evolution

The following diagram illustrates the logical progression from the nitro-scaffold (Probe) to the cyclized drug candidate (Lead).

Figure 1: The strategic evolution of the scaffold. The nitro group provides the necessary conformation for initial binding assays but is chemically modified to the imidazo-pyridine core to improve safety profiles.

Part 2: Liability Assessment (The "Nitro" Problem)

While 3-nitro-N-phenylpyridin-4-amine is potent in vitro, it rarely progresses to the clinic unchanged. You must account for Nitroreductase-mediated toxicity .

-

Metabolic Pathway: In hypoxic environments (solid tumors) or via liver microsomes, the -NO2 group is sequentially reduced to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH2).

-

Toxicity Mechanism: The nitroso and hydroxylamine intermediates are highly reactive electrophiles. They can covalently modify DNA (genotoxicity) or cellular proteins (idiosyncratic hepatotoxicity) [1].

-

The Solution: Use the nitro scaffold to define the SAR of the phenyl ring substitutions. Once the optimal phenyl pattern is found, reduce the nitro group and cyclize to the imidazo[4,5-c]pyridine , which retains the binding geometry but removes the metabolic alert [2].

Part 3: Experimental Protocols

The following protocols are designed for reproducibility and self-validation.

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

This reaction couples 4-chloro-3-nitropyridine with a substituted aniline.

Reagents:

-

4-chloro-3-nitropyridine (1.0 eq)

-

Substituted Aniline (e.g., 3-chloroaniline) (1.1 eq)

-

DIPEA (Diisopropylethylamine) (1.5 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Protocol:

-

Dissolution: Dissolve 4-chloro-3-nitropyridine in EtOH (0.5 M concentration) in a round-bottom flask.

-

Addition: Add the substituted aniline followed by DIPEA.

-

Reaction: Reflux the mixture at 80°C for 4–6 hours.

-

Validation Point: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a highly colored (yellow/orange) product (Rf ~0.4) should appear.[1]

-

-

Workup: Cool to room temperature. The product often precipitates directly.

-

If precipitate forms: Filter and wash with cold EtOH.

-

If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over MgSO4, and recrystallize.

-

-

Characterization: 1H NMR is critical. Look for the deshielded doublet of the pyridine C2-H (approx 9.0–9.2 ppm) and the broad singlet of the NH (approx 9.5–10.0 ppm), indicating the intramolecular H-bond.

Figure 2: Synthetic workflow for the SNAr coupling reaction.

Kinase Inhibition Assay (ADP-Glo Platform)

To validate the scaffold's activity, use a luminescent ADP detection assay (e.g., Promega ADP-Glo). This is preferred over fluorescence methods for nitro-compounds, as nitro groups can quench fluorescence (inner filter effect).

Protocol:

-

Preparation: Prepare 3x Kinase Buffer (Tris-HCl, MgCl2, BSA, DTT).

-

Compound Dilution: Serially dilute the 3-nitro-N-phenylpyridin-4-amine derivative in DMSO (Top conc: 10 µM).

-

Kinase Reaction:

-

Add 2 µL Compound.

-

Add 4 µL Kinase (e.g., GSK-3β or Aurora A, ~5-10 ng/well).

-

Add 4 µL ATP/Substrate mix.

-

Incubate at RT for 60 mins.

-

-

ADP Detection:

-

Add 10 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 mins.

-

Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 mins.

-

-

Read: Measure Luminescence (RLU).

-

Analysis: Plot RLU vs. log[Compound] to determine IC50.

Part 4: Data Summary & SAR Trends

The following table summarizes expected SAR trends based on literature for this scaffold class [3, 4].

| Substitution (Phenyl Ring) | Effect on Potency | Rationale |

| Unsubstituted | Moderate (µM range) | Baseline hinge binding; lacks hydrophobic pocket filling. |

| 3-Chloro / 3-Bromo | High (nM range) | Halogen fills the hydrophobic "Gatekeeper" pocket; increases lipophilicity. |

| 4-Morpholino | Moderate | Improves solubility but may clash if the pocket is shallow. |

| 3,4,5-Trimethoxy | Low | Steric bulk often prevents optimal planar conformation. |

References

-

Boelsterli, U. A., et al. (2006). "Bioactivation and Hepatotoxicity of Nitroaromatic Drugs." Current Drug Metabolism.

-

Krystof, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry.

-

Smyth, L. A., et al. (2011). "Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors." Bioorganic & Medicinal Chemistry.

-

Bavetsias, V., et al. (2012). "Imidazo[4,5-c]pyridine-Based Inhibitors of Aurora Kinases." ACS Medicinal Chemistry Letters.

Sources

Chemical Reactivity and Synthetic Utility of the Nitro Group in 3-Nitro-N-phenylpyridin-4-amine: A Mechanistic and Practical Guide

Executive Summary

In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds. Among these, 3-nitro-N-phenylpyridin-4-amine (CAS: 35750-90-4) stands out as a critical, highly reactive intermediate [1]. It is the foundational building block for synthesizing complex fused heterocycles, most notably imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines. These downstream scaffolds are heavily utilized in the development of P2X7 receptor modulators for neuroinflammatory diseases [1] and antiviral agents targeting enteroviruses like Coxsackievirus B3 [2].

This whitepaper explores the chemical reactivity of the C3-nitro group within this specific molecular environment, detailing the mechanistic causality behind its transformation, and providing field-validated protocols for its reduction and subsequent cyclization.

Structural and Electronic Profiling: The Causality of Reactivity

To understand the reactivity of the nitro group in 3-nitro-N-phenylpyridin-4-amine, one must first analyze the "push-pull" electronic environment of the molecule.

-

The Electron-Deficient Core: The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom.

-

The "Pull" (C3-Nitro Group): The nitro group at the 3-position is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This severe withdrawal activates the C4 position, making the initial synthesis of this molecule via Nucleophilic Aromatic Substitution (SNAr) highly efficient when reacting 4-chloro-3-nitropyridine with aniline [2].

-

The "Push" (C4-Anilino Group): Once the N-phenylamine group is installed at C4, it acts as a strong electron donor (+M effect). The secondary amine donates electron density back into the pyridine ring, significantly stabilizing the system and reducing the overall electrophilicity of the ring.

The Consequence for Reactivity: Because the ring is stabilized by the C4-amine, the aromatic core becomes highly resistant to further nucleophilic attack. Consequently, the chemical reactivity of the molecule is almost entirely localized to the nitro group itself . The proximity of the bulky N-phenyl group at C4 introduces steric hindrance, which dictates that transformations of the C3-nitro group must be highly chemoselective and capable of overcoming local steric shielding.

Core Reactivity: Reduction of the Nitro Group

The most synthetically valuable reaction of the nitro group in 3-nitro-N-phenylpyridin-4-amine is its reduction to a primary amine, yielding 3,4-diamino-N-phenylpyridine . This transformation converts a strong electron-withdrawing group into a strong electron-donating group, fundamentally altering the molecule's electronic topology and preparing it for cyclocondensation.

Mechanistic Pathway

The reduction of the aromatic nitro group is not a single-step process; it proceeds through a well-defined cascade of electron and proton transfers. Understanding this pathway is crucial for troubleshooting incomplete reactions (e.g., stopping at the hydroxylamine intermediate).

Figure 1: Stepwise mechanistic reduction pathway of the C3 nitro group to the primary amine.

Methodological Selection: Why Catalytic Hydrogenation?

While chemical reductants (e.g., SnCl2, Fe/HCl) can reduce the nitro group, catalytic hydrogenation (Pd/C, H2) is the industry standard for this specific scaffold [1][3].

-

Causality: The use of heavy metals like Tin (Sn) or Iron (Fe) results in metal-amine complexes that are notoriously difficult to purge from the highly chelating 3,4-diaminopyridine product. Palladium on carbon (Pd/C) allows for a purely heterogeneous catalytic process, where the catalyst is simply filtered away, leaving a clean reaction stream ready for immediate cyclization.

Quantitative Data: Optimization of Reduction Conditions

The following table summarizes empirical data comparing various reduction conditions for the conversion of 3-nitro-N-phenylpyridin-4-amine to its corresponding diamine.

| Reduction Method | Reagents & Solvent | Temp / Time | Yield (%) | Post-Reaction Purity | Scalability / Notes |

| Catalytic Hydrogenation | 10% Pd/C, H2 (1 atm), MeOH | 25°C / 10 h | 95 - 100% | >98% (LC-MS) | Optimal. Clean filtration; no heavy metal contamination [1]. |

| Transfer Hydrogenation | 10% Pd/C, NH4HCO2, MeOH | 65°C / 2 h | 85 - 90% | >95% (LC-MS) | Good for rapid lab-scale synthesis; gas evolution requires venting. |

| Iron Reduction | Fe powder, NH4Cl, EtOH/H2O | 80°C / 4 h | 80 - 85% | ~90% | Moderate. Iron salts chelate the diamine, complicating extraction. |

| Tin(II) Chloride | SnCl2·2H2O, EtOH | 70°C / 12 h | 65 - 70% | ~85% | Poor. Tedious basic workup required to break Sn-amine emulsions. |

Field-Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to guarantee success before proceeding.

Protocol A: Catalytic Reduction to 3,4-Diamino-N-phenylpyridine

Adapted from standard P2X7 modulator synthesis workflows [1].

Reagents:

-

3-Nitro-N-phenylpyridin-4-amine (1.0 eq, e.g., 20.0 g, 93 mmol)

-

10% Palladium on Carbon (Pd/C) (0.1 eq by weight, 2.0 g)

-

Methanol (MeOH), anhydrous (500 mL)

-

Hydrogen gas (H2)

Step-by-Step Methodology:

-

Preparation: In a thoroughly dried, heavy-walled hydrogenation flask, dissolve 3-nitro-N-phenylpyridin-4-amine (20.0 g) in anhydrous MeOH (500 mL). The solution will appear distinctively yellow.

-

Catalyst Addition: Carefully add 10% Pd/C (2.0 g) to the solution. Safety Note: Pd/C is pyrophoric. Add it under a gentle stream of Argon or Nitrogen to prevent ignition of methanol vapors.

-

Atmosphere Exchange: Seal the flask. Purge the vessel with Nitrogen (3 cycles of vacuum/N2) to remove oxygen, followed by Hydrogen gas (3 cycles of vacuum/H2).

-

Reaction: Stir the suspension vigorously under a Hydrogen atmosphere (1 atm via balloon or up to 50 psi in a Parr shaker for faster kinetics) at room temperature for 10 hours.

-

Self-Validation (IPC): Sample the reaction mixture.

-

TLC (DCM:MeOH 9:1): Confirm the complete disappearance of the yellow starting material spot.

-

LC-MS: Confirm the disappearance of the starting mass (

216

-

-

Workup: Once validated, purge the flask with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional MeOH (100 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to afford 3,4-diamino-N-phenylpyridine as an off-white to pale brown solid (Quantitative yield expected; ~17.2 g). Use immediately in the next step to prevent oxidative degradation.

Synthetic Application: Assembly of Imidazo[4,5-c]pyridines

The primary utility of the newly formed diamine is its rapid cyclocondensation into an imidazo[4,5-c]pyridine core. This is achieved by reacting the diamine with an electrophilic carbon source (like triethyl orthoformate for a C2-unsubstituted imidazole, or an acid chloride for a C2-substituted imidazole) [2][3].

Figure 2: End-to-end synthetic workflow from 4-chloro-3-nitropyridine to imidazo[4,5-c]pyridine scaffolds.

Protocol B: Cyclocondensation to 1-Phenyl-1H-imidazo[4,5-c]pyridine

Step-by-Step Methodology:

-

Reaction: Suspend the crude 3,4-diamino-N-phenylpyridine (1.0 eq) in an excess of triethyl orthoformate (10 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

-

Heating: Heat the mixture to reflux (approx. 145°C) for 4-6 hours. The reaction is driven forward by the distillation of ethanol, a byproduct of the condensation.

-

Self-Validation (IPC): Monitor by LC-MS for the product mass (

196 -

Workup: Cool to room temperature, concentrate under vacuum to remove excess triethyl orthoformate, and purify via silica gel chromatography (DCM/MeOH) to yield the pure imidazo[4,5-c]pyridine scaffold.

References

- P2X7 Modulators (Patent WO2014152604A1)

-

QSAR analysis of [(biphenyloxy)propyl] isoxazoles: agents against coxsackievirus B3 Source: Future Medicinal Chemistry / ResearchGate URL:[Link]

-

The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors Source: eScholarship, University of California URL:[Link]

Methodological & Application

Ullmann condensation protocol for the synthesis of N-aryl pyridinamines

Application Note & Protocol

Topic: Ullmann Condensation for the Synthesis of N-Aryl Pyridinamines Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Aryl Pyridinamines and the Ullmann Condensation

N-aryl pyridinamines are a cornerstone structural motif in medicinal chemistry and materials science. They are prevalent in a multitude of biologically active compounds, including kinase inhibitors for oncology, and are key components in the development of organic light-emitting diodes (OLEDs). The synthesis of these C-N coupled products, however, can be challenging. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, has been a long-standing method for this transformation. Over the past few decades, this reaction has undergone significant evolution, with modern iterations employing palladium or more sophisticated copper-ligand systems to achieve higher yields, broader substrate scope, and milder reaction conditions.

This document provides a detailed guide for researchers on the practical application of the modern Ullmann condensation for synthesizing N-aryl pyridinamines. It moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern success, ensuring a robust and reproducible methodology.

Reaction Mechanism: A Tale of Two Metals

The Ullmann condensation for N-arylation can be broadly categorized into copper- and palladium-catalyzed systems. While both achieve the same transformation, their mechanisms differ, influencing the choice of reaction parameters.

Copper-Catalyzed Mechanism

The traditional copper-catalyzed Ullmann reaction is thought to proceed through an oxidative addition-reductive elimination pathway. The process begins with the coordination of a ligand (often a diamine or phenanthroline) to a Cu(I) salt. This complex then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate coordinates with the aminopyridine, and a base-assisted deprotonation facilitates the final reductive elimination step, which forms the desired C-N bond and regenerates the active Cu(I) catalyst.

Caption: Copper-Catalyzed Ullmann Condensation Cycle.

Palladium-Catalyzed (Buchwald-Hartwig) Amination

For the synthesis of N-aryl pyridinamines, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative and is often considered a modern extension of the Ullmann reaction's principles. This catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. Coordination of the aminopyridine, followed by base-mediated deprotonation, leads to a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.

Key Parameters and Optimization

The success of an Ullmann condensation hinges on the careful selection of four key components: the catalyst, the ligand, the base, and the solvent. The interplay between these factors is critical for achieving high yields and preventing side reactions.

-

Catalyst System (Copper vs. Palladium):

-

Copper: Traditionally, copper powder or copper(I) salts (e.g., CuI, CuBr, Cu₂O) are used. Copper iodide (CuI) is a popular choice due to its stability and reactivity. Copper-based systems are often more cost-effective but may require higher reaction temperatures.

-

Palladium: Palladium catalysts, such as Pd₂(dba)₃ or Pd(OAc)₂, are highly efficient and operate under milder conditions. However, they are more expensive and can be sensitive to air and moisture.

-

-

The Ligand's Crucial Role: The ligand is arguably the most critical factor in modern Ullmann-type reactions. It stabilizes the metal center, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is often what turns a sluggish reaction into an efficient one.

-

For Copper: Simple, inexpensive ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are highly effective. They prevent catalyst agglomeration and accelerate the reaction.

-

For Palladium: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are the state-of-the-art. These ligands promote the reductive elimination step, which is often rate-limiting.

-

-

The Base: The base is required to deprotonate the aminopyridine, making it a more potent nucleophile.

-

Inorganic Bases: Strong, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are most common. Cs₂CO₃ is often superior for difficult couplings due to its high solubility in organic solvents.

-

Organic Bases: In some cases, organic bases like sodium tert-butoxide (NaOtBu) are used, particularly in palladium-catalyzed reactions.

-

-

Solvent: High-boiling point, polar aprotic solvents are typically used to ensure all reactants remain in solution at the required reaction temperatures. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, and toluene.

Comparative Data on Ligand and Base Selection

The following table summarizes typical outcomes based on the selection of different components for the coupling of an aryl bromide with an aminopyridine.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-130 | 75-85 |

| CuI (10 mol%) | DMEDA | K₃PO₄ | Dioxane | 100-110 | 80-90 |

| Pd₂(dba)₃ (2 mol%) | XPhos | NaOtBu | Toluene | 80-100 | 90-99 |

| Pd(OAc)₂ (2 mol%) | SPhos | Cs₂CO₃ | Dioxane | 90-110 | 88-97 |

Detailed Experimental Protocol: CuI/DMEDA-Catalyzed Synthesis

This protocol details a robust and widely applicable method for the synthesis of N-aryl pyridinamines using a cost-effective and reliable copper/diamine ligand system.

Pre-Reaction Setup and Reagent Preparation

Safety First: Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Glassware: Ensure all glassware (e.g., a two-neck round-bottom flask, condenser) is oven-dried or flame-dried to remove residual moisture, which can inhibit the reaction.

-

Inert Atmosphere: The reaction is sensitive to oxygen. The reaction vessel must be equipped with a reflux condenser and connected to a nitrogen or argon manifold to maintain an inert atmosphere throughout the setup and reaction period.

-

Reagent Purity: Use reagents of high purity. Aryl halides should be pure, and the aminopyridine should be free of excess moisture. Solvents should be anhydrous grade.

Step-by-Step Reaction Procedure

The following procedure is for a 1.0 mmol scale reaction.

-

Charging the Flask: To the dried two-neck round-bottom flask, add:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Aminopyridine (1.2 mmol, 1.2 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)

-

A magnetic stir bar.

-

-

Inerting the Vessel: Seal the flask with septa. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent and Ligand Addition:

-

Through one of the septa, add anhydrous dioxane (3-5 mL) via syringe.

-

Add N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 0.2 equiv) via syringe. A slight color change may be observed as the ligand coordinates to the copper.

-

-

Reaction Execution:

-

Lower the flask into a pre-heated oil bath set to 110 °C.

-

Once submerged, begin vigorous stirring to ensure the heterogeneous mixture is well-agitated.

-

Allow the reaction to reflux under the inert atmosphere.

-

-

Monitoring the Reaction:

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from the heat, allow it to cool slightly, and quickly draw a small aliquot via syringe.

-

A typical reaction time is 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (base and copper residues). Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove any remaining copper salts, followed by a wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Caption: Step-by-step workflow for Ullmann Condensation.

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Inactive catalyst, presence of oxygen or moisture.

-

Solution: Ensure a rigorously inert atmosphere. Use anhydrous solvents and oven-dried glassware. Use fresh, high-purity CuI.

-

-

Formation of Side Products (e.g., diaryl ether):

-

Cause: Reaction temperature is too high, or the reaction is run for too long.

-

Solution: Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.

-

-

Difficulty in Purification:

-

Cause: Residual copper in the organic phase.

-

Solution: A thorough wash with aqueous ammonium chloride or a dilute ammonia solution during work-up is crucial for removing copper salts, which can otherwise cause streaking on silica gel columns.

-

Conclusion

The Ullmann condensation remains a vital tool for the synthesis of N-aryl pyridinamines. By understanding the mechanistic principles and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful C-N bond-forming reaction. The provided protocol, utilizing a modern CuI/DMEDA system, offers a reliable, cost-effective, and scalable method for accessing these valuable chemical scaffolds.

References

-